Cas no 864437-40-1 (5-ethyl-1,3-thiazole-4-carboxylic acid)
5-ethyl-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-ethyl-4-Thiazolecarboxylic acid
- 4-Thiazolecarboxylicacid, 5-ethyl-
- 5-Ethyl-1,3-thiazole-4-carboxylic acid
- EN300-1458229
- 864437-40-1
- 5-ETHYLTHIAZOLE-4-CARBOXYLICACID
- 5-ETHYLTHIAZOLE-4-CARBOXYLIC ACID
- SCHEMBL755989
- CS-0456492
- DTXSID90669226
- 5-ethyl-1,3-thiazole-4-carboxylic acid
-
- MDL: MFCD16878568
- Inchi: 1S/C6H7NO2S/c1-2-4-5(6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9)
- InChI Key: QIQDSRGAGHUIID-UHFFFAOYSA-N
- SMILES: S1C=NC(C(=O)O)=C1CC
Computed Properties
- Exact Mass: 157.01974964g/mol
- Monoisotopic Mass: 157.01974964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 78.4Ų
5-ethyl-1,3-thiazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059004854-1g |
5-Ethyl-4-thiazolecarboxylic acid |
864437-40-1 | 95% | 1g |
$631.80 | 2023-08-31 | |
| Enamine | EN300-1458229-50mg |
5-ethyl-1,3-thiazole-4-carboxylic acid |
864437-40-1 | 95.0% | 50mg |
$425.0 | 2023-09-29 | |
| Enamine | EN300-1458229-100mg |
5-ethyl-1,3-thiazole-4-carboxylic acid |
864437-40-1 | 95.0% | 100mg |
$554.0 | 2023-09-29 | |
| Enamine | EN300-1458229-250mg |
5-ethyl-1,3-thiazole-4-carboxylic acid |
864437-40-1 | 95.0% | 250mg |
$792.0 | 2023-09-29 | |
| Enamine | EN300-1458229-500mg |
5-ethyl-1,3-thiazole-4-carboxylic acid |
864437-40-1 | 95.0% | 500mg |
$1249.0 | 2023-09-29 | |
| Enamine | EN300-1458229-1000mg |
5-ethyl-1,3-thiazole-4-carboxylic acid |
864437-40-1 | 95.0% | 1000mg |
$1599.0 | 2023-09-29 | |
| Enamine | EN300-1458229-2500mg |
5-ethyl-1,3-thiazole-4-carboxylic acid |
864437-40-1 | 95.0% | 2500mg |
$3136.0 | 2023-09-29 | |
| Enamine | EN300-1458229-5000mg |
5-ethyl-1,3-thiazole-4-carboxylic acid |
864437-40-1 | 95.0% | 5000mg |
$4641.0 | 2023-09-29 | |
| Enamine | EN300-1458229-10000mg |
5-ethyl-1,3-thiazole-4-carboxylic acid |
864437-40-1 | 95.0% | 10000mg |
$6882.0 | 2023-09-29 | |
| Chemenu | CM526738-1g |
5-Ethylthiazole-4-carboxylic acid |
864437-40-1 | 98% | 1g |
$544 | 2023-01-04 |
5-ethyl-1,3-thiazole-4-carboxylic acid Suppliers
5-ethyl-1,3-thiazole-4-carboxylic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 5-ethyl-1,3-thiazole-4-carboxylic acid
Comprehensive Overview of 5-ethyl-1,3-thiazole-4-carboxylic acid (CAS No. 864437-40-1): Properties, Applications, and Industry Insights
5-ethyl-1,3-thiazole-4-carboxylic acid (CAS 864437-40-1) is a specialized heterocyclic compound featuring a thiazole core substituted with an ethyl group at the 5-position and a carboxylic acid moiety at the 4-position. This structure endows it with unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and material science. The compound's molecular formula C6H7NO2S and molecular weight 157.19 g/mol align with its role as a building block for more complex molecules.
Recent advancements in drug discovery have heightened interest in thiazole derivatives due to their bioactivity profiles. Researchers are exploring 5-ethyl-1,3-thiazole-4-carboxylic acid as a precursor for kinase inhibitors and antimicrobial agents, particularly in addressing antibiotic resistance—a top concern in global health forums. Its carboxylic acid functional group allows for versatile derivatization, enabling covalent conjugation with other pharmacophores via amide or ester linkages.
In material science, this compound contributes to the development of organic semiconductors and coordination polymers. The thiazole ring's electron-rich nature facilitates π-π stacking interactions, while the ethyl substituent modulates solubility—a critical factor for solution-processable electronic materials. Industry reports highlight its experimental use in OLED dopants and photovoltaic additives, aligning with renewable energy trends.
Synthetic methodologies for CAS 864437-40-1 typically involve cyclization of α-haloketones with thioamides or modifications of pre-formed thiazole rings. Optimization of green chemistry protocols—such as catalyst-free reactions or aqueous-phase synthesis—has become a research focus, responding to environmental regulations and the sustainability demands of ESG-conscious manufacturers.
Analytical characterization of 5-ethyl-1,3-thiazole-4-carboxylic acid employs HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation. Its pKa value (approximately 3.5) influences formulation strategies, particularly in prodrug design where pH-dependent release mechanisms are desired. Storage recommendations emphasize protection from moisture due to the carboxylic acid's hygroscopicity.
The compound's commercial availability through specialty chemical suppliers has expanded with the growth of contract research organizations (CROs). Pricing trends reflect fluctuations in sulfur-containing raw materials, a topic frequently queried in procurement discussions. Regulatory status varies by region, with most jurisdictions classifying it as a non-hazardous research chemical when handled according to GHS guidelines.
Emerging applications include its use as a ligand in metal-organic frameworks (MOFs) for gas storage and as a flavor enhancer intermediate—though the latter requires rigorous safety evaluation. Patent analysis reveals growing IP activity around thiazole-4-carboxylate derivatives, particularly in biodegradable polymer compositions addressing plastic waste concerns.
Future research directions may explore enantioselective synthesis routes to access optically active forms, given the increasing importance of chirality in precision medicine. Computational studies predicting its ADMET properties could further unlock its potential in life sciences, while flow chemistry approaches might improve production scalability for industrial applications.
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